N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride
CAS No.: 102494-89-3
Cat. No.: VC0173278
Molecular Formula: C9H15Cl2N3O2
Molecular Weight: 268.138
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102494-89-3 |
|---|---|
| Molecular Formula | C9H15Cl2N3O2 |
| Molecular Weight | 268.138 |
| IUPAC Name | N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H13N3O2.2ClH/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14;;/h1-4,11H,5-7,10H2;2*1H |
| Standard InChI Key | MTCUVYRXCYLJPP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-].Cl.Cl |
Introduction
Chemical Identity and Properties
Basic Identification
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is uniquely identified through several standardized chemical identifiers. These identifiers allow researchers to precisely reference and locate this compound in chemical databases and literature.
| Parameter | Value |
|---|---|
| Chemical Name | N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride |
| CAS Number | 102494-89-3 |
| Molecular Formula | C₉H₁₅Cl₂N₃O₂ |
| Molecular Weight | 268.14 g/mol |
| MDL Number | MFCD22380370 |
The compound's structure consists of a 2-nitrobenzyl group attached to the nitrogen atom of an ethane-1,2-diamine chain, with the entire molecule existing as a dihydrochloride salt .
Physical and Chemical Properties
The physical and chemical properties of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride influence its handling, storage, and applications in research settings. Understanding these properties is essential for researchers working with this compound.
| Property | Description |
|---|---|
| Physical State | Not specified in available data |
| Appearance | Not specifically described in available sources |
| Boiling Point | No data available |
| pH | Not available |
| Storage Conditions | Inert atmosphere, Room Temperature |
As a dihydrochloride salt, the compound likely exhibits increased water solubility compared to its free base form, a characteristic typical of amine hydrochloride derivatives. The nitro group on the benzyl ring contributes to its reactivity profile and may influence its stability in various chemical environments .
Structural Chemistry
Molecular Structure and Bonding
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride features several key structural components that define its chemical behavior. The compound contains:
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A 2-nitrobenzyl group, consisting of a benzene ring with a nitro group at the ortho position
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An ethane-1,2-diamine backbone (ethylenediamine)
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Two hydrochloride groups that form the dihydrochloride salt
The nitro group (-NO₂) at the ortho position of the benzyl ring introduces electronic effects that influence the reactivity of the molecule. This electron-withdrawing group affects the electron distribution across the benzene ring, potentially making the benzyl carbon more susceptible to nucleophilic attack .
Structural Comparison with Related Compounds
Understanding structural relationships between N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride and similar compounds provides valuable context for researchers. While structurally distinct, these related compounds share certain features that can inform potential applications and reactivity patterns.
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride differs from N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine primarily in two aspects: the presence of a methylene spacer between the aromatic ring and the nitrogen atom, and the absence of a chloro substituent at the 4-position of the aromatic ring. These structural differences likely result in distinct chemical behaviors and applications.
Similarly, N1-(2-nitrophenyl)propane-1,3-diamine represents another structural variant, featuring a propane-1,3-diamine backbone instead of ethane-1,2-diamine, potentially affecting its reactivity and chelating properties .
Synthesis and Preparation
Purification Methods
After initial synthesis, purification of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride likely involves recrystallization techniques. Based on procedures for similar compounds, this might include:
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Dissolution in a minimum volume of appropriate solvent (potentially ethanol)
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Addition of concentrated hydrochloric acid to form the crystalline dihydrochloride salt
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Collection of the precipitate by filtration
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Washing with acetone or another appropriate solvent to remove impurities
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Drying under appropriate conditions to yield the pure compound
Applications in Research
Chemical Research Applications
N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride serves primarily as a laboratory chemical with applications in chemical research and synthesis. Its structural features make it valuable in several research contexts:
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Synthetic intermediate: The compound can function as a building block in the synthesis of more complex molecules, particularly those requiring a functionalized diamine backbone
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Coordination chemistry: The presence of multiple nitrogen atoms provides potential binding sites for metal ions, making it useful in coordination chemistry studies
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Development of nitrogen heterocycles: The compound may serve as a precursor in the synthesis of nitrogen-containing heterocyclic compounds, which have wide applications in medicinal chemistry
Chemical Reactivity
Reaction Profile
The chemical reactivity of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is determined by its functional groups and molecular structure. Key reactive sites include:
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Primary and secondary amine groups: These can participate in various reactions typical of amines, including:
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Alkylation and acylation reactions
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Condensation with aldehydes and ketones
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Formation of amides and imines
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Nitro group: The electron-withdrawing nitro group on the benzyl ring:
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Activates the ring toward nucleophilic aromatic substitution
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Can be reduced to an amino group under appropriate conditions
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Influences the acidity of nearby protons
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Benzyl position: The methylene group connecting the aromatic ring to the nitrogen:
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